4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine
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Overview
Description
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine is a complex organic compound featuring a morpholine ring substituted with a tetrazole group, a tert-butyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include tert-butyl hydroperoxide, benzyl cyanide, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium borohydride (NaBH4) to form secondary alcohols.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide, sodium borohydride, and various catalysts. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield secondary alcohols, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of new chemical bonds . Additionally, its unique structure allows it to interact with biological molecules, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Shares the tert-butyl group but lacks the tetrazole and morpholine rings.
BTTES: A water-soluble ligand used in CuAAC reactions, similar in its application as a ligand.
Uniqueness
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine is unique due to its combination of a morpholine ring, a tetrazole group, and a dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C22H31Cl2N5O |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
4-[2-[1-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]tetrazol-5-yl]butan-2-yl]morpholine |
InChI |
InChI=1S/C22H31Cl2N5O/c1-6-22(5,28-11-13-30-14-12-28)20-25-26-27-29(20)19(21(2,3)4)10-8-16-7-9-17(23)15-18(16)24/h7-10,15,19H,6,11-14H2,1-5H3/b10-8+ |
InChI Key |
GMJLQLFCHOSSHX-CSKARUKUSA-N |
Isomeric SMILES |
CCC(C)(C1=NN=NN1C(/C=C/C2=C(C=C(C=C2)Cl)Cl)C(C)(C)C)N3CCOCC3 |
Canonical SMILES |
CCC(C)(C1=NN=NN1C(C=CC2=C(C=C(C=C2)Cl)Cl)C(C)(C)C)N3CCOCC3 |
Origin of Product |
United States |
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